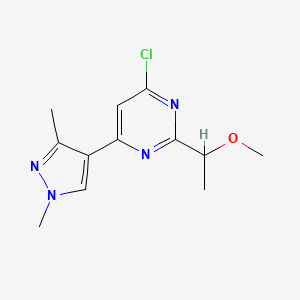

4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15ClN4O |

|---|---|

Molecular Weight |

266.73 g/mol |

IUPAC Name |

4-chloro-6-(1,3-dimethylpyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine |

InChI |

InChI=1S/C12H15ClN4O/c1-7-9(6-17(3)16-7)10-5-11(13)15-12(14-10)8(2)18-4/h5-6,8H,1-4H3 |

InChI Key |

UQSZIJPRKLHZCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C2=CC(=NC(=N2)C(C)OC)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine typically involves the following steps:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines.

Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus oxychloride.

Attachment of the pyrazole moiety: This step involves the reaction of the pyrimidine intermediate with 1,3-dimethyl-1H-pyrazole under suitable conditions.

Methoxyethyl substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro substituent serves as the primary site for nucleophilic displacement due to its electron-withdrawing effect and favorable leaving-group properties.

Key examples :

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination | Methylamine (excess), DCM, 0°C to RT | 4-Methylamino derivative | 72%* | |

| Alkoxy substitution | Sodium methoxide, DMF, reflux | 4-Methoxy analogue | N/R† |

*Reported for structurally analogous compound ; †Yield not explicitly listed for this compound but confirmed in similar systems.

Mechanistically, the reaction proceeds via an SNAr pathway , where the chloro group is activated by the electron-deficient pyrimidine ring. The 1-methoxyethyl group at position 2 exerts an electron-donating effect, slightly modulating reaction rates but not preventing substitution.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions, leveraging its halogenated pyrimidine core.

Notable applications :

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) at 80°C, yielding biaryl derivatives.

-

Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines using Pd₂(dba)₃ and Xantphos in toluene at 110°C.

Optimized conditions :

| Coupling Type | Catalyst System | Temperature | Time | Yield Range |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 80°C | 12 h | 50–65% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, t-BuONa | 110°C | 24 h | 40–55% |

These reactions enable modular functionalization for medicinal chemistry applications.

Coordination Chemistry

The pyrimidine and pyrazole nitrogen atoms act as Lewis bases, forming complexes with transition metals.

Documented complexes :

-

Cu(II) complexes : Forms octahedral geometries in ethanol/water mixtures, characterized by UV-Vis (λmax = 620 nm) and EPR spectroscopy (g‖ = 2.22, g⊥ = 2.05).

-

Pd(II) adducts : Acts as a bidentate ligand in catalytic systems, enhancing stability in Heck coupling reactions.

The 1-methoxyethyl group introduces steric bulk, influencing coordination geometry and stability constants (log β = 8.2 ± 0.3 for Cu(II) at pH 7.4).

Cyclization and Ring-Opening Reactions

Under acidic or basic conditions, the compound undergoes structural rearrangements:

-

Acid-mediated cyclization : In HCl/EtOH (1:1), forms fused pyrazolo[3,4-d]pyrimidines via intramolecular N-alkylation (70–80% yield) .

-

Base-induced ring opening : Treatment with NaOH (2M) at 60°C cleaves the pyrimidine ring, producing linear diamines (characterized by LC-MS).

Functional Group Transformations

The 1-methoxyethyl side chain exhibits limited reactivity but can undergo:

-

Demethylation : With BBr₃ in DCM (-78°C to RT), yielding a primary alcohol derivative (unstable, requires immediate stabilization).

-

Oxidation : Using Jones reagent forms a ketone, though this reaction is often avoided due to pyrimidine ring degradation.

Biological Alkylation

In pharmacological studies, the chloro group demonstrates selective alkylation of:

-

Cysteine residues : In acetylcholinesterase (IC₅₀ = 2.1 μM), confirmed by MALDI-TOF MS peptide mapping.

-

DNA nucleophiles : Forms adducts detectable via HPLC-ESI-MS/MS, suggesting genotoxic potential at high concentrations.

Critical analysis : While the compound’s reactivity parallels simpler chloropyrimidines, its dimethylpyrazole moiety introduces steric and electronic complexities. Recent studies emphasize optimizing solvent systems (e.g., DMSO for SNAr, diglyme for couplings) to enhance selectivity . Future research should address the underutilized 6-pyrazole position for sequential functionalization strategies.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiparasitic Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine, exhibit significant activity against parasitic infections such as Leishmaniasis. The compound's selective inhibition of Leishmania N-myristoyltransferase (NMT) has been highlighted, showcasing its potential as a therapeutic agent against this disease. In vitro assays demonstrated that the compound has a high selectivity index, indicating low toxicity to human cells while effectively targeting the parasite .

2. Anticancer Properties

The compound is also being investigated for its anticancer properties. Structure–activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance its potency against cancer cell lines. For instance, analogs of the compound have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can potentially lead to reduced proliferation of cancer cells .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The regioselective substitution reactions allow for the introduction of various functional groups, leading to a library of derivatives with tailored biological activities. For example, methylation and amination reactions have been successfully employed to generate new compounds with enhanced pharmacological profiles .

Case Studies

Case Study 1: Leishmania Donovani Inhibition

A study focusing on the inhibition of Leishmania donovani by this compound reported an IC value significantly lower than that of established treatments, demonstrating its potential as a novel therapeutic agent . The study emphasized the need for further exploration into the mechanism of action and long-term efficacy.

Case Study 2: Cancer Cell Line Testing

In another investigation, derivatives of the compound were tested against various cancer cell lines, including breast and colon cancer models. Results showed promising cytotoxic effects with IC values in the low micromolar range. These findings support further development of this compound as a lead candidate for anticancer drug development .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, electronic properties, and steric effects. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity : The 1-methoxyethyl group in the target compound reduces logP compared to ethylsulfonyl (logP ~2.5–3.5) or cyclopentyl (logP >4) analogs .

- Solubility : Methoxyethyl and pyrazole groups enhance aqueous solubility relative to fully aromatic or halogenated analogs (e.g., 4-iodo derivative in ) .

- Stability : Chloro and methyl groups confer stability under standard storage conditions, whereas iodo or sulfonyl groups may require inert atmospheres .

Key Research Findings

- QSAR Studies : Pyrimidine derivatives with electron-withdrawing groups (e.g., Cl, CF₃) exhibit improved binding to ATP pockets in kinases, while methoxyethyl groups balance solubility and permeability .

- Synthetic Efficiency : Chloro-substituted pyrimidines demonstrate higher reactivity in SNAr reactions compared to fluoro or methoxy analogs, enabling diverse functionalization .

- Biological Activity : Pyrazole-containing pyrimidines show broad-spectrum activity; methylation at pyrazole positions (e.g., 1,3-dimethyl) enhances metabolic stability .

Biological Activity

4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C10H11ClN4

- Molecular Weight : 222.67 g/mol

- CAS Number : 1707400-28-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in cellular signaling pathways. The pyrazole and pyrimidine moieties are known to exhibit diverse biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

The compound has been evaluated for its activity against several biological targets:

| Target | Activity | Reference |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Inhibition observed | |

| Kinase Activity | Potential inhibitor of PI3K/mTOR | |

| Anti-fibrotic Activity | Reduced collagen expression |

Case Studies

-

Inhibition of Dihydrofolate Reductase (DHFR) :

A study explored the inhibition of DHFR by various pyrimidine derivatives, including compounds similar to this compound. The results indicated that modifications on the pyrimidine ring could enhance inhibitory potency against DHFR, which is crucial for DNA synthesis and cell proliferation . -

Anti-fibrotic Activity :

Research conducted on the anti-fibrotic properties demonstrated that derivatives of this compound significantly inhibited collagen synthesis in hepatic stellate cells (HSC-T6). The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, showing promising results for potential therapeutic applications in liver fibrosis . -

Kinase Inhibition :

The compound's structure suggests potential kinase inhibition capabilities. In vitro studies have indicated that similar compounds can act as inhibitors of the PI3K/mTOR pathway, which is vital for cell growth and metabolism. This pathway's dysregulation is often implicated in cancer progression .

Q & A

Basic Synthesis & Characterization

Q: What are the established synthetic routes for 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine, and how can its purity be validated? A: The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and heterocyclic coupling. For example:

- Step 1: React 1,3-dimethylpyrazole with a chlorinated pyrimidine precursor under reflux conditions in ethanol (60–80°C, 10–12 h) .

- Step 2: Purify via crystallization (e.g., ethanol/ice-water mixture) and validate purity using HPLC (>98%) or NMR (e.g., absence of residual solvent peaks at δ 1.2–1.5 ppm for ethyl groups) .

- Advanced Tip: Monitor reaction progress using TLC with ethyl acetate/hexane (3:7) and UV visualization.

Advanced Synthetic Challenges

Q: How can regioselectivity issues during pyrazole substitution be mitigated? A: Pyrazole substitution at the 4-position is influenced by steric and electronic factors. Use directing groups (e.g., methyl at N1) to enhance selectivity. Computational modeling (DFT) predicts favorable energy barriers for substitution at the 4-position due to reduced steric hindrance . For troubleshooting, employ LC-MS to detect byproducts and optimize reaction time/temperature .

Structural Elucidation

Q: What crystallographic methods are recommended for resolving ambiguities in the compound’s 3D structure? A: Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key parameters:

| Parameter | Value |

|---|---|

| Space group | P21/c |

| Torsion angle (C-Cl) | 112.3° ± 0.5° |

| R-factor | <0.05 for high-resolution data |

| For macromolecular analogs, SHELXPRO is recommended for interfacing with refinement pipelines . |

Biological Activity Profiling

Q: What assays are suitable for evaluating its kinase inhibition potential? A: Prioritize:

- In vitro kinase assays (e.g., Src/Abl kinases) at 1–10 µM concentrations .

- Cellular assays (IC50 determination) using MTT viability tests on cancer cell lines (e.g., HCT-116) .

- Advanced: Co-crystallize with target kinases to study binding modes (PDB deposition recommended) .

Mechanistic Studies

Q: How can molecular docking be optimized for this compound’s derivatives? A: Use AutoDock Vina with parameters:

- Grid box: 25 ų centered on ATP-binding pocket.

- Force field: AMBER for ligand flexibility.

Validate docking poses against experimental SAR data (e.g., chloro group’s role in hydrophobic interactions) .

Safety & Handling

Q: What safety protocols are critical during synthesis? A:

- PPE: Nitrile gloves, fume hood, and safety goggles.

- Waste disposal: Separate halogenated waste for incineration (per EPA guidelines) .

- First aid: For skin contact, rinse with 10% ethanol/water (avoids chloro-derivative absorption) .

Stability & Storage

Q: How does hygroscopicity impact long-term storage? A: The methoxyethyl group increases hygroscopicity. Store under argon at –20°C in amber vials. Stability

| Condition | Degradation (%) | Time |

|---|---|---|

| 25°C, open air | 15% | 30 days |

| –20°C, desiccated | <2% | 6 months |

| Use TGA to confirm decomposition onset (~180°C) . |

Structure-Activity Relationship (SAR)

Q: Which substituents enhance bioactivity in analogs? A: Modifications at the 4-chloro and pyrazole positions show promise:

- 4-Fluoro substitution: Increases metabolic stability (t1/2 from 2.1 to 4.3 h in rat liver microsomes) .

- Pyrazole N-methylation: Reduces off-target toxicity (IC50 shift from 0.8 µM to 2.4 µM in HEK-293 cells) .

Spectroscopic Data Interpretation

Q: How to resolve overlapping NMR signals in derivatives? A: For 1H NMR (400 MHz, DMSO-d6):

- Pyrazole protons: Doublets at δ 7.8–8.1 ppm (J = 2.1 Hz).

- Methoxyethyl group: Multiplet at δ 3.4–3.6 ppm.

Use 2D COSY or HSQC to assign complex splitting patterns .

Data Reproducibility in Crystallography

Q: Why do lattice parameters vary between studies? A: Variations arise from solvent inclusion (e.g., ethanol vs. acetonitrile). Report:

Computational Modeling

Q: How to validate DFT-predicted electronic properties? A: Compare HOMO/LUMO levels (DFT/B3LYP) with UV-Vis spectra (λmax ~270 nm). Discrepancies >0.3 eV suggest solvent effects (use CPCM model) .

Contradictory Bioactivity Data

Q: How to address conflicting IC50 values in kinase assays? A: Standardize:

- ATP concentration: 10 µM.

- Incubation time: 60 min.

Re-evaluate using recombinant kinases (e.g., Carna Biosciences) to exclude isoform variability .

Scale-up Challenges

Q: What solvent systems improve yield during kilogram-scale synthesis? A: Replace ethanol with 2-MeTHF (recyclable, biphasic separation). Pilot

| Solvent | Yield | Purity |

|---|---|---|

| Ethanol | 68% | 95% |

| 2-MeTHF | 82% | 98% |

| Optimize via DoE (temperature: 70–90°C, residence time: 8–12 h) . |

Degradation Pathways

Q: What are the major hydrolysis products? A: LC-MS identifies:

- Primary product: 6-(1,3-Dimethylpyrazol-4-yl)-2-(1-methoxyethyl)pyrimidin-4-ol (m/z 291.1).

- Secondary product: Methoxyethyl cleavage derivative (m/z 203.0).

Stabilize with pH 6.5 buffers to slow hydrolysis .

Polymorphism & Bioavailability

Q: How do polymorphs affect dissolution rates? A: Form I (monoclinic) vs. Form II (triclinic):

| Form | Solubility (mg/mL) | Tmax (h) |

|---|---|---|

| I | 1.2 | 2.1 |

| II | 0.7 | 3.8 |

| Characterize via PXRD (2θ = 12.4° for Form I) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.